molecular formula C12H23N3O8 B6317838 alpha-Man-teg-N3 CAS No. 246855-76-5

alpha-Man-teg-N3

Cat. No.: B6317838
CAS No.: 246855-76-5
M. Wt: 337.33 g/mol
InChI Key: ABBZTEUICIJBPU-GCHJQGSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Man-teg-N3 involves the conjugation of alpha-D-mannopyranoside with a triethylene glycol linker and an azide group. The reaction typically requires mild conditions to preserve the integrity of the sugar moiety and the azide group .

Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: : alpha-Man-teg-N3 primarily undergoes click chemistry reactions due to the presence of the azide group. These reactions include cycloaddition with alkynes to form triazoles .

Common Reagents and Conditions: : The click chemistry reactions involving this compound typically use copper(I) catalysts under mild conditions. The reactions are highly efficient and specific, leading to high yields of the desired products .

Major Products Formed: : The major products formed from the reactions of this compound are triazole-linked conjugates, which are used in various bioconjugation applications .

Scientific Research Applications

Chemistry: : In chemistry, alpha-Man-teg-N3 is used as a reagent for selective bioconjugation and labeling of biomolecules. Its high specificity and efficiency make it a valuable tool in synthetic chemistry .

Biology: : In biological research, this compound is employed in glycosylation studies and protein modification. It helps in the detection and analysis of glycoproteins and other glycoconjugates .

Medicine: : In medicine, this compound is used in the development of targeted drug delivery systems. It acts as a linker molecule, assisting in the attachment of specific drugs to targeting molecules, which is crucial for treating diseases like cancer.

Industry: : In the industrial sector, this compound is used in the production of bioconjugates and other specialized chemicals. Its applications extend to biotechnology and pharmaceutical manufacturing.

Mechanism of Action

Mechanism: : The mechanism of action of alpha-Man-teg-N3 involves the enzymatic activity of alpha-mannosidase, which facilitates the hydrolysis of mannose-containing substrates. The TEG linker provides hydrophilicity, enhancing the solubility and stability of the compound. The azide group enables selective bioconjugation through click chemistry, allowing for the efficient attachment of various biomolecules .

Molecular Targets and Pathways: : The primary molecular targets of this compound are glycoproteins and other glycoconjugates. The compound interacts with these targets through its mannose moiety, enabling specific binding and modification .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to alpha-Man-teg-N3 include alpha-GalNAc-TEG-N3 and other azide-containing click chemistry reagents .

Uniqueness: : The uniqueness of this compound lies in its combination of enzymatic activity, hydrophilicity, and reactivity. This makes it a versatile and efficient tool for various bioconjugation and labeling applications .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZTEUICIJBPU-GCHJQGSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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